molecular formula C16H13ClN2O3S B2414664 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1105234-64-7

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No.: B2414664
CAS No.: 1105234-64-7
M. Wt: 348.8
InChI Key: WOEFVOZAPBZWHF-UHFFFAOYSA-N
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Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a synthetic small molecule belonging to the 1,2,4-oxadiazole chemical class, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery . Compounds based on the 1,2,4-oxadiazole scaffold are recognized for their broad spectrum of biological activities and serve as versatile bioisosteres for carbonyl-containing functional groups like esters and amides, often enhancing metabolic stability . This specific compound features a hybrid structure, incorporating both the 1,2,4-oxadiazole ring and a (4-chlorophenyl)sulfonyl moiety, which is commonly associated with conferring bioactive properties to molecules . The primary research value of this compound lies in its potential as a lead structure for investigating new therapeutic agents. While biological data for this exact molecule may be limited, structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have demonstrated remarkable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA, as well as antifungal properties . Furthermore, analogous compounds have shown promising cytotoxic activity in vitro against various human cancer cell lines, such as breast adenocarcinoma (MCF-7) and MDAMB-231, with some derivatives exhibiting potency in the sub-micromolar to nanomolar range . The molecular mechanism of action for such compounds often involves inhibition of key cellular targets; for instance, some antimicrobial oxadiazoles function as DNA gyrase inhibitors , while others have been designed to target plant viruses like tobacco mosaic virus (TMV) . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis, a standard for analytical method development, or a core pharmacophore for screening in biological assays aimed at oncology, infectious diseases, and agricultural chemistry. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-11-3-2-4-12(9-11)16-18-15(22-19-16)10-23(20,21)14-7-5-13(17)6-8-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEFVOZAPBZWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor such as a hydrazide with an appropriate sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the oxadiazole moiety exhibit potent activity against various cancer cell lines.

Case Studies:

  • Shamsuzzaman et al. (2023) synthesized several new anticancer derivatives based on the oxadiazole structure. Among these, one compound demonstrated an IC50 value of 17.33 µM against the HL-60 leukemia cell line, indicating strong anticancer potential .
  • B.S. Holla et al. developed a series of bis(oxadiazole) derivatives that were tested against multiple human cancer cell lines including breast and ovarian cancers. Notably, some compounds showed GI50 values below 10 µM across all tested lines, highlighting their broad-spectrum efficacy .
  • El-Din et al. reported a new series of oxadiazole derivatives with sulfonamide groups that exhibited high antiproliferative activity against the NCI-58 human cancer cell lines. One specific compound achieved over 90% inhibition in several cancer types, including breast and melanoma .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented, showcasing effectiveness against bacteria and fungi.

Research Findings:

  • A study published in MDPI highlighted various 1,3,4-oxadiazole derivatives with significant antibacterial activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.03 µM .
  • Another investigation into antimalarial properties revealed that certain oxadiazole derivatives were comparable to chloroquine in inhibiting Plasmodium falciparum, emphasizing their potential as antimalarial agents .

Antiviral Activity

Recent studies have also explored the antiviral capabilities of oxadiazole derivatives.

Notable Insights:

Summary Table of Biological Activities

Activity Type Compound/Study Tested Against Key Findings
AnticancerShamsuzzaman et al.HL-60 leukemiaIC50 = 17.33 µM
AnticancerB.S. Holla et al.Various cancersGI50 < 10 µM
AnticancerEl-Din et al.NCI-58 cell lines>90% inhibition
AntibacterialMDPI StudyM. tuberculosisMIC = 0.03 µM
AntimalarialMDPI StudyP. falciparumComparable to chloroquine

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((4-Methylphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
  • 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
  • 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Uniqueness

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is unique due to the presence of the 4-chlorophenylsulfonylmethyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial activity, and mechanisms of action, supported by various studies and data.

Cytotoxicity

Cytotoxicity studies have shown that derivatives of 1,2,4-oxadiazoles exhibit varying degrees of cytotoxic effects against different cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and others.
  • Findings : Certain derivatives demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity. For example, compounds derived from 1,2,4-oxadiazole exhibited IC50 values ranging from 0.65 µM to 15.63 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induces apoptosis via p53 activation
5bU-9372.41Caspase activation
5cA5491.20Cell cycle arrest

Antibacterial Activity

The antibacterial properties of the compound have also been explored. Research indicates that it exhibits moderate to strong activity against various bacterial strains:

  • Bacterial Strains Tested : Salmonella typhi, Bacillus subtilis.
  • Results : The compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as an antibacterial agent .
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Some derivatives have been shown to activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic factors like p53 and caspases .
  • Cell Cycle Arrest : Certain compounds cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
  • Inhibition of Enzymatic Activity : The sulfonamide moiety may interact with various enzymes involved in bacterial metabolism or cancer cell survival.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of several oxadiazole derivatives on MCF-7 cells, researchers found that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups. The study highlighted the role of structural modifications in optimizing biological activity .

Study 2: Antibacterial Evaluation

Another study focused on the antibacterial efficacy of synthesized oxadiazole derivatives against Salmonella typhi and Bacillus subtilis. The results indicated that compounds containing the chlorophenyl sulfonyl group showed superior antibacterial properties compared to their unsubstituted counterparts .

Q & A

Q. What synthetic strategies are effective for preparing 5-(((4-chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Answer: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carbonyl groups. For example, a related compound, borane 5-(quinuclidin-3-ylmethyl)-3-(m-tolyl)-1,2,4-oxadiazole complex (58), was synthesized using N’-hydroxy-3-methylbenzimidamide and Cs₂CO₃ as a base, achieving a 90% yield . Key considerations for optimization include:

  • Base selection : Cs₂CO₃ outperforms NaH (47% yield in a similar reaction), likely due to better deprotonation efficiency and milder conditions .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C are commonly used to facilitate cyclization.
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is standard for isolating pure oxadiazoles .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer: Rigorous characterization ensures structural fidelity:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the absence of hydrazide signals in FT-IR/NMR confirms cyclization in oxadiazole synthesis .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., HRMS m/z calculated for C₁₉H₁₆ClN₃O₃S: 409.0621; observed: 409.0618) .
  • Melting point analysis : Sharp melting points (e.g., 176–293°C for bis-oxadiazoles) indicate purity .

Q. How can researchers design preliminary biological activity assays for this compound?

Answer: Initial screening should focus on target-specific assays:

  • Apoptosis induction : Use caspase-3/7 activation assays in cancer cell lines (e.g., T47D breast cancer cells), as done for related oxadiazoles .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
  • Cytotoxicity : MTT assays in non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications at the 3-(m-tolyl) and 5-(((4-chlorophenyl)sulfonyl)methyl) positions influence bioactivity?

Answer: SAR studies on 1,2,4-oxadiazoles reveal:

  • 3-Position : Aromatic substituents (e.g., m-tolyl) enhance π-π stacking with target proteins. Replacing phenyl with pyridyl groups (e.g., 5-chloropyridin-2-yl) improved apoptosis induction in MX-1 tumor models .
  • 5-Position : Sulfonyl groups (e.g., 4-chlorophenylsulfonyl) increase metabolic stability and membrane permeability. Substituting methyl with bulkier groups (e.g., trifluoromethyl) may enhance binding to hydrophobic pockets .
  • Contradiction : While electron-withdrawing groups (e.g., -CF₃) improve activity in some cancer models, they may reduce solubility, complicating formulation .

Q. What mechanistic insights exist for 1,2,4-oxadiazoles in modulating biological targets, and how can they guide further studies?

Answer: Mechanistic studies suggest:

  • TIP47/IGF II receptor binding : Photoaffinity labeling identified TIP47 as a target for apoptosis-inducing oxadiazoles, linking bioactivity to insulin-like growth factor pathways .
  • COMT inhibition : Oxadiazoles with nitrocatechol substituents (e.g., BIA 9-1067) act as long-acting catechol-O-methyltransferase inhibitors, relevant for Parkinson’s disease research .
  • Experimental design : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models to validate target engagement .

Q. How can researchers resolve contradictions in biological activity data across different cell lines or models?

Answer: Discrepancies may arise due to:

  • Cell line heterogeneity : Profile expression levels of putative targets (e.g., TIP47) via qPCR/Western blot before testing.
  • Metabolic differences : Use liver microsome assays to compare compound stability in sensitive vs. resistant models .
  • Off-target effects : Employ kinome-wide profiling or proteomics to identify unintended interactions .

Q. What advanced analytical techniques are recommended for studying in vivo pharmacokinetics?

Answer: For preclinical evaluation:

  • LC-MS/MS : Quantify plasma/tissue concentrations with a lower limit of detection (LLOD) ≤1 ng/mL .
  • PET imaging : Radiolabel the oxadiazole core (e.g., ¹⁸F) to track biodistribution in real time .
  • Toxicokinetics : Monitor hepatic enzymes (AST/ALT) and renal clearance in rodent models to assess safety .

Q. How can computational methods accelerate the optimization of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with targets like TIP47 or COMT .
  • QSAR models : Train on datasets of oxadiazole derivatives to prioritize substituents with favorable LogP (1–3) and polar surface area (<90 Ų) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to refine binding hypotheses .

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